Cas no 2385133-67-3 (2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid)

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid structure
2385133-67-3 structure
商品名:2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
CAS番号:2385133-67-3
MF:C16H23NO5
メガワット:309.357525110245
CID:6251659
PubChem ID:165900723

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
    • 2385133-67-3
    • EN300-717254
    • 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
    • インチ: 1S/C16H23NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)10-13-12(14(18)19)6-9-21-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,18,19)
    • InChIKey: NPEQSFHUOFTJJT-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC(CC2=C(C(=O)O)C=CO2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 309.15762283g/mol
  • どういたいしつりょう: 309.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 80Ų

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717254-0.1g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
0.1g
$930.0 2025-03-12
Enamine
EN300-717254-5.0g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
5.0g
$3065.0 2025-03-12
Enamine
EN300-717254-10.0g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
10.0g
$4545.0 2025-03-12
Enamine
EN300-717254-2.5g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
2.5g
$2071.0 2025-03-12
Enamine
EN300-717254-0.05g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
0.05g
$888.0 2025-03-12
Enamine
EN300-717254-0.5g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
0.5g
$1014.0 2025-03-12
Enamine
EN300-717254-0.25g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
0.25g
$972.0 2025-03-12
Enamine
EN300-717254-1.0g
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid
2385133-67-3 95.0%
1.0g
$1057.0 2025-03-12

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid 関連文献

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acidに関する追加情報

Introduction to 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid (CAS No: 2385133-67-3)

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid, identified by the CAS number 2385133-67-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its piperidine and furan moieties, which are well-documented for their diverse biological activities. The presence of a tert-butoxycarbonyl (Boc) group further enhances its utility as an intermediate in the synthesis of more complex pharmacophores, making it a valuable asset in drug discovery and development pipelines.

The structural framework of 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid incorporates several key functional groups that contribute to its reactivity and potential biological efficacy. The piperidine ring, a six-membered heterocyclic amine, is known for its ability to mimic the binding pockets of various enzymes and receptors, thereby facilitating the design of selective modulators. The furan moiety, on the other hand, introduces additional polar characteristics that can influence solubility and metabolic stability. The Boc group serves as a protective acetylating agent, allowing for controlled modifications during synthetic processes without unintended side reactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced target specificity and reduced side effects. 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid has emerged as a promising candidate in this context due to its unique structural features. Studies have demonstrated its potential utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the piperidine and furan moieties provides a scaffold that can be readily modified to optimize binding affinity and pharmacokinetic properties.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The Boc group allows for easy deprotection under mild acidic conditions, enabling chemists to introduce various substituents at strategic positions within the molecule. This flexibility has been leveraged in the development of novel scaffolds that exhibit improved pharmacological profiles compared to existing drugs. For instance, researchers have utilized derivatives of 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid to design potent inhibitors of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune disorders.

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)furan-3-carboxylic acid involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include the formation of the piperidine ring via nucleophilic substitution reactions, followed by functionalization with the furan moiety through electrophilic addition or condensation techniques. The introduction of the Boc group is typically achieved via carbodiimide-mediated coupling reactions, ensuring regioselectivity and high yields. These synthetic strategies underscore the compound's feasibility for large-scale production, which is essential for preclinical and clinical studies.

From a computational chemistry perspective, 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yli}methyl)furan-3-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Docking simulations have revealed that this compound can effectively bind to active sites on enzymes such as protein kinases, with binding affinities comparable to those of known therapeutic agents. These findings provide a rational basis for further optimization efforts aimed at enhancing drug-like properties such as solubility, permeability, and metabolic stability.

The pharmacological potential of 2-(\\{1-(\\(Tert-butoxy)carbonyl\\)\\}piperidin\\{-4\\}-yl\\}\\)methyl\\{furan\\{-3\\}-carboxylic acid\\}) (CAS No: 2385133\\{-67\\}-3) has been explored in several preclinical studies conducted by academic institutions and pharmaceutical companies. Initial findings suggest that derivatives of this compound exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, preliminary toxicity studies have shown favorable safety profiles, indicating that further development could be warranted for therapeutic applications.

The integration of machine learning algorithms into drug discovery workflows has accelerated the identification of novel lead compounds like 2-(\\{1-(\\(Tert-butoxy)carbonyl\\)\\}piperidin\\{-4\\}-yl\\}\\)methyl\\{furan\\{-3\\}-carboxylic acid\\}) (CAS No: 2385133\\{-67\\}-3). Predictive models have been trained on large datasets containing known bioactive molecules to predict potential hits based on structural features alone. These models have successfully identified promising derivatives with enhanced binding affinities and reduced off-target effects. Such computational approaches complement traditional high-throughput screening methods by providing rapid and cost-effective screening capabilities.

The future prospects for 2-(\\{1-(\\(Tert-butoxy)carbonyl\\)\\}piperidin\\{-4\\}-yl}\\{methyl}\\{furan]\\{-3\\}-carboxylic acid (CAS No: 2385133]\\{-67}\\)-3) are bright, with ongoing research focused on expanding its therapeutic applications beyond inflammation and cancer treatment. Emerging evidence suggests that this compound may also play a role in neurodegenerative diseases by interacting with specific receptors or enzymes implicated in pathogenesis. Furthermore, efforts are underway to develop prodrug formulations that enhance bioavailability while maintaining efficacy.

In conclusion,2-(\{1-\[(tert\-butoxy\)carbonyl\]\}pxeridin\-4\-yl\)methyl\)furan\-3\-carboxylic acid (CAS No: 2385133\-67\-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. Its potential as an intermediate in drug development underscores its importance in modern medicinal biology research programs aimed at addressing unmet medical needs through innovative molecular design.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.